Vivianite

Phosphate Recovery Wastewater Treatment Magnetic Separation

Standard iron phosphates fail where vivianite excels: Fe²⁺ redox activity, paramagnetic separability, and controlled P release. Applications requiring magnetic recovery or direct LiFePO₄ synthesis cannot substitute FePO₄ or struvite. - Wastewater P recovery: 70-90% of total P captured; magnetic separation eliminates chemical precipitation. - Li-ion battery precursor: Direct hydrothermal route to olivine LiFePO₄ nanorods; no external reductants needed. - Environmental remediation: 2.3× higher TOF than magnetite for tetracycline degradation (dark ROS generation). - Agriculture: Slow-release fertilizer (MFE 15.8-20.3% over 3 months), reduces P runoff.

Molecular Formula Fe3H14O12P2+6
Molecular Weight 435.59 g/mol
CAS No. 14567-67-0
Cat. No. B12648973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVivianite
CAS14567-67-0
Molecular FormulaFe3H14O12P2+6
Molecular Weight435.59 g/mol
Structural Identifiers
SMILESO.O.O.O.OP(=O)(O)O.OP(=O)(O)O.[Fe+2].[Fe+2].[Fe+2]
InChIInChI=1S/3Fe.2H3O4P.4H2O/c;;;2*1-5(2,3)4;;;;/h;;;2*(H3,1,2,3,4);4*1H2/q3*+2;;;;;;
InChIKeyXUGKISOGTYVYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vivianite (CAS 14567-67-0) for Phosphate Recovery, Battery Precursors, and Environmental Catalysis: Technical Baseline


Vivianite (CAS 14567-67-0), a hydrous ferrous iron phosphate mineral with the chemical formula Fe₃(PO₄)₂·8H₂O, is a naturally occurring or synthetically produced material belonging to the vivianite group of phosphate minerals [1]. It crystallizes in the monoclinic system and exhibits a characteristic blue to colorless appearance due to its Fe²⁺ content . Vivianite is of significant interest across geochemistry, materials science, and environmental engineering due to its unique combination of paramagnetic properties, reducing capacity, and structural water [2]. The compound is increasingly studied as a phosphorus recovery product from wastewater, a precursor for lithium-ion battery cathode materials, a slow-release fertilizer, and a catalyst for environmental remediation.

Mineral Identity
Hydrous ferrous iron phosphate with structural water and Fe²⁺ oxidation state
Critical for redox and magnetic properties
Material Property Fit
Paramagnetic, separable at low field gradients; Néel temperature ~12 K
Enables magnetic recovery and sediment identification
Research Models
Phosphate recovery, LiFePO₄ precursor synthesis, environmental catalysis, slow-release fertilizer studies

Vivianite Procurement: Why Generic Iron Phosphate or Phosphate Mineral Substitution Leads to Performance Gaps


Vivianite (Fe₃(PO₄)₂·8H₂O) is frequently considered alongside other iron phosphates (e.g., strengite, lipscombite) or phosphate minerals (e.g., struvite, hydroxyapatite). However, direct substitution is technically unsound due to vivianite's unique combination of ferrous (Fe²⁺) oxidation state, paramagnetic properties, and structural water content [1]. Unlike ferric phosphates (e.g., FePO₄), vivianite is a reductant capable of participating in electron-transfer reactions, a property critical for both environmental catalysis and its role as a precursor for LiFePO₄ cathodes [2]. Furthermore, its paramagnetic behavior, with a Néel temperature of 12 K, enables magnetic separation from complex matrices, a feature absent in diamagnetic struvite or weakly paramagnetic ferrihydrite [3]. Generic iron phosphates lack this specific combination of properties, leading to performance failures in applications requiring magnetic recovery, controlled Fe²⁺ release, or specific low-temperature magnetic signatures. The evidence below quantifies these critical differentiators.

Ferric Phosphate vs. Vivianite
Generic FePO₄ lacks the Fe²⁺ reductant capacity and structural water; cannot support electron-transfer catalysis or act as a direct LiFePO₄ precursor without external reducing agents. Redox-dependent applications may fail.
Struvite vs. Vivianite
Struvite is diamagnetic and cannot be recovered via magnetic separation; chemical precipitation routes may capture a lower fraction of total phosphorus in high-iron sludge. Magnetic recovery workflows may not transfer.
Magnetite vs. Vivianite
Magnetite exhibits lower catalytic turnover frequency for dark ROS generation and different cycling stability; catalytic performance rankings may shift across pollutant substrates. Reported catalyst superiority requires medium-specific validation.

Vivianite (CAS 14567-67-0) Comparative Performance Data: Quantitative Differentiation vs. Struvite, Ferrihydrite, Magnetite, and LiFePO₄ Precursors


Magnetic Separability for Phosphate Recovery: Vivianite vs. Struvite

Vivianite enables magnetic separation of phosphate from digested sewage sludge, a capability not feasible with the conventional phosphate recovery product struvite (magnesium ammonium phosphate). In a full-scale municipal wastewater treatment plant study, vivianite was identified as the dominant phosphate-bearing phase in digested sludge, with 70-90% of total phosphate bound in vivianite at high iron dosing (molar Fe:P = 2.5) [1]. Crucially, these vivianite particles (20-100 μm) occur as free, paramagnetic entities that can be physically separated using magnetic separators [1]. Struvite, by contrast, is diamagnetic and requires chemical precipitation/crystallization technologies with lower overall recovery efficiency due to phosphate partitioning into other solid phases [2].

Magnetic recovery vs. struvite
Head-to-head
70–90% of total P bound as vivianite in high-Fe sludge; paramagnetic, separable via magnetic separation. Struvite: diamagnetic, not magnetically separable.
Supports magnetic phosphate recovery workflow selection
Full-scale WWTP conditions; Fe:P molar ratio 2.5. Recovery efficiency depends on sludge matrix.
Phosphate Recovery Wastewater Treatment Magnetic Separation

Catalytic Turnover Frequency (TOF) for Organic Pollutant Degradation: Vivianite vs. Magnetite

Vivianite exhibits superior catalytic activity for the generation of reactive oxygen species (ROS) in the dark compared to the common iron oxide catalyst magnetite (Fe₃O₄). In a recent study, vivianite achieved a turnover frequency (TOF) for tetracycline degradation of 0.078 h⁻¹, which is 2.3-fold higher than that of magnetite under identical dark conditions [1]. Furthermore, vivianite maintained 82% of its catalytic efficiency after 10 cycles, whereas α-Fe₂O₃ (hematite) retained only 31% [1]. The mechanism involves surface Fe(II)-mediated electron transfer to dissolved oxygen, producing both hydroxyl radicals (•OH) and singlet oxygen (¹O₂), with •OH contributing 68-81% of pollutant degradation [1].

Catalytic TOF vs. magnetite
Head-to-head
TOF = 0.078 h⁻¹ (vivianite) vs. 0.034 h⁻¹ (magnetite); 2.3× higher TOF. 82% efficiency after 10 cycles (vivianite) vs. 31% (α-Fe₂O₃).
Reported catalytic ranking: vivianite > magnetite in dark tetracycline degradation
Dark, pH 7, 1 g/L catalyst, 48 h. Substrate-specific performance may vary.
Environmental Catalysis Advanced Oxidation Reactive Oxygen Species

Slow-Release Phosphorus Fertilizer Efficiency: Synthetic Vivianite vs. Soluble Mineral Fertilizer

Vivianite functions as a slow-release phosphorus (P) fertilizer, with its mineral fertilizer equivalence (MFE) relative to soluble Ca(H₂PO₄)₂ quantified in controlled pot experiments. In a 3-month ryegrass study, the MFE of vivianite was 15.8-20.3% when grown in quartz medium, compared to only 6.6-7.4% in perlite medium [1]. This differential performance is attributed to the lower P adsorption capacity and higher hydraulic conductivity of quartz, which facilitates vivianite-P dissolution and plant uptake [1]. In contrast, soluble P fertilizers like Ca(H₂PO₄)₂ show immediate, non-controlled release, leading to potential runoff losses and lower long-term P use efficiency [1].

Slow-release P fertilizer MFE
Head-to-head
Vivianite MFE: 15.8–20.3% in quartz; 6.6–7.4% in perlite vs. soluble Ca(H₂PO₄)₂ (MFE = 100%).
Medium-dependent sustained P release profile
3-month ryegrass pot study; soilless quartz/perlite media. Field-scale data pending.
Slow-Release Fertilizer Phosphorus Recovery Agronomic Efficiency

Oxidation Kinetics and Stability: Vivianite Transformation vs. Metavivianite Intermediate

The oxidation of vivianite to metavivianite and subsequent phases is kinetically defined and quantifiable. Under hydrothermal conditions, 50% of vivianite is transformed after 32 days at 50 °C, while complete transformation (100%) occurs after 28 days at 90 °C and after only 4 hours at 165 °C [1]. First-principles calculations reveal that metavivianite is a thermodynamically stable intermediate only when the residual Fe²⁺ content is between 66% and 33%; below 33% Fe²⁺, other phases such as santabarbarite become more favorable [2]. This contrasts with other ferrous phosphates, which may oxidize directly to ferric phases without a defined intermediate stability window.

Oxidation kinetics vs. intermediate
Class-level
50% transformation: 32 d (50 °C); 100%: 28 d (90 °C), 4 h (165 °C). Metavivianite stable at 33–66% residual Fe²⁺.
Quantified phase stability window for controlled Fe²⁺ release
Hydrothermal conditions; DFT calculations. Oxidation path depends on temperature and solution chemistry.
Mineral Oxidation Thermal Stability Phase Transformation

Low-Temperature Magnetic Fingerprint: Vivianite vs. Siderite and Rhodochrosite

Vivianite possesses a unique low-temperature magnetic signature that distinguishes it from commonly co-occurring authigenic minerals siderite (FeCO₃) and rhodochrosite (MnCO₃). While all three are paramagnetic at room temperature, vivianite exhibits a Néel temperature (antiferromagnetic transition) of 12 K, compared to 37 K for siderite and 34 K for rhodochrosite [1]. Furthermore, vivianite shows an onset of metamagnetic transition below 5 K in 5 T fields and a characteristic 'two-stage' increase in susceptibility between 2 and 12 K, attributed to successive short- and long-range magnetic ordering [1]. Siderite, in contrast, displays prominent metamagnetism above 5 T with progressive upward bending of the hysteresis curve [1].

Low-T magnetic fingerprint
Head-to-head
Vivianite T_N = 12 K; siderite T_N = 37 K; rhodochrosite T_N = 34 K. Two-stage susceptibility increase below 12 K.
Supports mineral identification in sediment provenance studies
Measurements 2–300 K, fields up to 5 T. Carbonate mixture may complicate interpretation.
Environmental Magnetism Sediment Analysis Mineral Identification

Vivianite (CAS 14567-67-0) Application Scenarios Derived from Comparative Performance Evidence


Magnetic Phosphate Recovery from Municipal Wastewater Sludge

Vivianite is the preferred target phase for phosphate recovery in wastewater treatment plants employing iron-based phosphorus removal. As established in Section 3 (Evidence Item 1), vivianite accounts for 70-90% of total phosphate in digested sludge at Fe:P molar ratios of 2.5, and its paramagnetic nature enables direct magnetic separation [1]. This approach circumvents the chemical precipitation steps required for struvite recovery and achieves higher overall P capture efficiency [2].

Precursor for High-Performance LiFePO₄ Cathode Materials

Synthetic vivianite serves as an effective precursor for the hydrothermal synthesis of LiFePO₄ nanorods used in lithium-ion battery cathodes [3]. The Fe²⁺ oxidation state and phosphate framework of vivianite provide a direct route to the olivine LiFePO₄ phase, eliminating the need for external reducing agents [3]. This application leverages vivianite's unique structural and redox properties, as highlighted in Section 2.

Dark-Catalytic Degradation of Organic Pollutants in Anoxic Environments

Vivianite's 2.3-fold higher TOF compared to magnetite for tetracycline degradation (Section 3, Evidence Item 2) makes it a superior choice for in-situ remediation of organic contaminants in oxygen-limited sediments or groundwater [4]. Its ability to generate ROS in the dark without external energy input addresses the passivation limitations of conventional Fenton catalysts [4].

Slow-Release Phosphorus Fertilizer for Sustainable Agriculture

Vivianite recovered from wastewater can be directly applied as a slow-release P fertilizer, with MFE values of 15.8-20.3% in quartz media over 3 months (Section 3, Evidence Item 3) [5]. This controlled-release profile reduces P runoff and improves nutrient use efficiency compared to soluble fertilizers, supporting circular economy phosphorus management strategies [5].

Application
Selection Property
Validation Focus
Magnetic phosphate recovery from sludge
Paramagnetic Fe²⁺ phase; high P binding in iron-dosed sludge
Magnetic separation efficiency and P mass balance in target sludge matrix
LiFePO₄ cathode precursor synthesis
Fe²⁺ oxidation state and phosphate framework; direct hydrothermal route
Phase purity and electrochemical performance of derived LiFePO₄
Dark-catalytic organic pollutant degradation
Surface Fe(II)-mediated ROS generation without external energy
TOF benchmarking and cycling stability in target water chemistry
Slow-release phosphorus fertilizer studies
Controlled dissolution and medium-dependent MFE profile
P release kinetics and plant uptake in intended soil or soilless system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vivianite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.